2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one
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Overview
Description
2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group and an ethyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one typically involves the reaction of 2-chloroaniline with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenylacetic acid
- 2-chlorophenylglycine
- 2-chlorophenol
Uniqueness
2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one is unique due to its specific combination of a chlorophenyl group and an ethylthiazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H11ClN2OS |
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Molecular Weight |
254.74 g/mol |
IUPAC Name |
2-(2-chlorophenyl)imino-5-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-9-10(15)14-11(16-9)13-8-6-4-3-5-7(8)12/h3-6,9H,2H2,1H3,(H,13,14,15) |
InChI Key |
GUBZNFIBCFUHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=NC2=CC=CC=C2Cl)S1 |
Origin of Product |
United States |
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